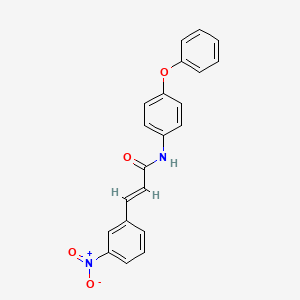

(2E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide

Description

(2E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide is a cinnamanilide derivative characterized by a nitro group at the meta position of the phenyl ring and a phenoxy-substituted anilide moiety at the para position. Its molecular formula is C₂₁H₁₆N₂O₄ (molecular weight: 360.37 g/mol) .

Properties

IUPAC Name |

(E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O4/c24-21(14-9-16-5-4-6-18(15-16)23(25)26)22-17-10-12-20(13-11-17)27-19-7-2-1-3-8-19/h1-15H,(H,22,24)/b14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXQMCQSHFJTQU-NTEUORMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide, a compound with the chemical formula C21H16N2O, has garnered interest in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C21H16N2O

- CAS Number : 89645-38-5

- Structure : The compound features a prop-2-enamide backbone substituted with a nitrophenyl group and a phenoxyphenyl group, contributing to its unique properties.

- Protein Kinase Inhibition : The compound has been identified as a modulator of protein kinases, which play crucial roles in various cellular processes. Studies suggest that it may inhibit specific kinase pathways, potentially leading to anti-cancer effects .

- Antioxidant Properties : Related compounds in the cinnamic acid derivative class have shown antioxidant activity. This suggests that this compound may also possess similar properties, helping to mitigate oxidative stress in biological systems .

- Urease Inhibition : Although not directly studied for this compound, related nitrophenyl derivatives have demonstrated urease inhibition, indicating potential applications in treating conditions like urinary tract infections .

Therapeutic Applications

- Cancer Treatment : Due to its kinase inhibition properties, there is potential for this compound to be developed as an anti-cancer agent. Further research is needed to elucidate its efficacy and safety in clinical settings.

- Antimicrobial Activity : Cinnamic acid derivatives typically exhibit antibacterial and antifungal properties. This opens avenues for exploring this compound's effectiveness against various pathogens .

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

A study investigating the effects of various nitrophenyl derivatives on cancer cell lines found that compounds structurally similar to this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via the activation of caspase pathways .

Case Study: Antimicrobial Efficacy

In vitro studies on related cinnamic acid derivatives demonstrated effective inhibition of bacterial growth at low concentrations. The findings suggest that this compound could potentially exhibit similar antimicrobial properties, warranting further investigation .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to (2E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide exhibit significant anti-inflammatory activity. The presence of the nitrophenyl group is crucial, as it can inhibit pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a key player in inflammatory responses.

Anticancer Activity

Studies have shown that this compound may also possess anticancer properties. For instance, derivatives with similar structures have been tested against various cancer cell lines, demonstrating selective cytotoxicity. The ability to modify the nitrophenyl or phenoxy groups allows for optimization of biological activity, making it a candidate for further development in cancer therapeutics.

Organic Synthesis Applications

The synthesis of this compound can be achieved through several organic reactions, enabling the creation of derivatives with enhanced properties. Common methods include:

- Amination Reactions : Utilizing various amines to modify the nitrogen functionality.

- Substitution Reactions : Altering the phenoxy group to explore different electronic effects on biological activity.

These synthetic pathways allow researchers to tailor compounds for specific applications in drug development .

- Study on Anti-inflammatory Activity : A study demonstrated that derivatives of this compound effectively inhibited NF-κB activation in vitro, suggesting potential for developing new anti-inflammatory agents .

- Anticancer Research : In vitro tests revealed that compounds structurally related to this compound exhibited cytotoxic effects against breast cancer cell lines, with IC50 values indicating significant potency .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Effects on Antimicrobial Activity

Nitro vs. Trifluoromethyl/Chloro Substituents

- 3-Nitrophenyl Group (Target Compound) : The nitro group is a strong electron-withdrawing substituent, enhancing electrophilicity of the α,β-unsaturated system, which may improve interactions with bacterial targets (e.g., enzyme inhibition via Michael addition) .

- Trifluoromethyl (CF₃) Substituents : Analogues like (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide exhibit submicromolar activity against Staphylococcus aureus (MIC = 0.24 µM) and Mycobacterium tuberculosis (MIC = 0.98 µM) . The CF₃ groups increase lipophilicity (logD ~3.5–4.2), enhancing membrane permeability .

- Chloro Substituents : Chlorinated derivatives, such as (2E)-3-(3,4-dichlorophenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide, show broad-spectrum activity against MRSA, Enterococcus faecalis, and mycobacteria (MIC = 0.12–0.45 µM) but higher cytotoxicity (IC₅₀ = 5–10 µM) .

Position of Substitution

- Meta-Substituted Nitro (Target Compound) : The 3-nitrophenyl group aligns with SAR trends where meta-substitution on the phenyl ring optimizes steric and electronic interactions with bacterial targets .

- Para-Substituted Nitro : Analogues like (2E)-N-(4-nitrophenyl)-3-phenylprop-2-enamide show reduced activity compared to meta-nitro isomers, likely due to altered electronic distribution .

Anilide Ring Modifications

Antimicrobial Activity

Note: The target compound’s nitro group may confer comparable or distinct activity, but direct data are lacking.

Anti-inflammatory Potential

- Nitro-substituted cinnamanilides are less studied for anti-inflammatory effects. However, analogues like (2E)-N-(2,6-dibromo-3-chloro-4-fluorophenyl)-3-phenylprop-2-enamide inhibit NF-κB activation (IC₅₀ = 12.5 µM) .

Physicochemical and ADMET Properties

Lipophilicity and Solubility

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (2E)-3-(3-nitrophenyl)-N-(4-phenoxyphenyl)prop-2-enamide to improve yield and purity?

- Methodology :

- Reaction Conditions : Use a condensation reaction between 3-nitrocinnamoyl chloride and 4-phenoxyaniline in anhydrous dichloromethane (DCM) under nitrogen atmosphere to minimize hydrolysis. Maintain temperatures between 0–5°C during acyl chloride addition to control exothermicity .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water (7:3 v/v) to isolate the pure E-isomer. Monitor reaction progress via TLC (Rf ~0.5 in 3:1 hexane/ethyl acetate) .

- Characterization : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and structural identity via / NMR (e.g., vinyl proton at δ 7.8–8.1 ppm, amide NH at δ 10.2 ppm) and high-resolution mass spectrometry (HRMS) .

Q. What advanced analytical techniques are critical for resolving discrepancies in NMR data for this compound?

- Methodology :

- 2D NMR : Use HSQC and HMBC to resolve overlapping signals, particularly for aromatic protons near the nitro group (e.g., NOE correlations to confirm substituent positions) .

- X-ray Crystallography : For absolute configuration confirmation, grow single crystals via slow evaporation in DMSO/ethanol. Refine using SHELXL (space group P2/c, Z = 4) to resolve E/Z isomerism ambiguities .

- Dynamic NMR (DNMR) : Probe rotational barriers of the amide bond at variable temperatures (e.g., 25–60°C in DMSO-d) to assess conformational stability .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic effects of the 3-nitrophenyl group on reactivity?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS), highlighting electron-deficient regions near the nitro group. Calculate Fukui indices to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to study hydrogen-bonding interactions between the nitro group and solvent molecules .

- TD-DFT : Predict UV-Vis absorption spectra (λ ~320 nm) and compare with experimental data to validate electronic transitions involving the nitro-π system .

Q. What strategies address conflicting biological activity data in structure-activity relationship (SAR) studies?

- Methodology :

- Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics assays to rule out false positives from aggregation artifacts .

- Analog Synthesis : Compare with fluorophenyl analogs (e.g., 4-fluoro vs. 3-nitro substitution) to isolate electronic vs. steric effects. Use logistic regression to correlate substituent Hammett σ values with IC trends .

- Metabolite Profiling : Perform LC-MS/MS to identify oxidative metabolites (e.g., nitro-reduction products) that may interfere with activity measurements .

Q. How can researchers resolve contradictions in reaction mechanism proposals for amide bond cleavage?

- Methodology :

- Isotopic Labeling : Use -HO in hydrolysis experiments tracked by IR (amide I band at ~1650 cm) to distinguish acid-catalyzed vs. base-mediated pathways .

- Kinetic Isotope Effects (KIE) : Compare / under acidic conditions to identify rate-determining steps (e.g., protonation of the amide oxygen) .

- Trapping Intermediates : Use ESI-MS to detect acylammonium intermediates in HSO/MeOH, supporting a stepwise mechanism .

Q. What methodologies validate the compound’s potential as a kinase inhibitor in computational vs. experimental studies?

- Methodology :

- Molecular Docking : Screen against kinase homology models (e.g., EGFR tyrosine kinase, PDB: 1M17) using AutoDock Vina. Prioritize poses with hydrogen bonds to hinge-region residues (e.g., Met793) .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (K = ~5–10 µM) to confirm computational predictions .

- Cellular Thermal Shift Assay (CETSA) : Validate target engagement in HEK293 cells by observing thermal stabilization of kinases upon compound treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.